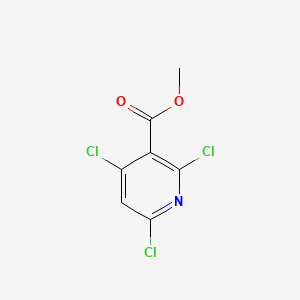

Methyl 2,4,6-trichloronicotinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2,4,6-trichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAISDXHCRPYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745244 | |

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218994-35-4 | |

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,4,6 Trichloronicotinate

Established Approaches for Halogenated Nicotinate (B505614) Synthesis

The synthesis of halogenated nicotinates like methyl 2,4,6-trichloronicotinate typically involves two key transformations: regioselective chlorination of the pyridine (B92270) core and esterification of a nicotinic acid precursor.

Regioselective Chlorination Strategies for the Pyridine Core

Achieving the desired 2,4,6-trichloro substitution pattern on the pyridine ring is a critical challenge in the synthesis of the target molecule. The electronic nature of the pyridine ring and the directing effects of existing substituents heavily influence the outcome of chlorination reactions.

One common strategy involves the chlorination of a pre-existing nicotinic acid or nicotinonitrile derivative. For instance, the synthesis of 2,4,6-trichloronicotinonitrile (B1364134), a closely related compound, can be achieved by reacting nicotinonitrile with chlorine gas in the presence of a catalyst like iron(III) chloride under controlled temperature and pressure. This highlights a direct chlorination approach to a heavily halogenated pyridine system.

Another established method for introducing halogens at specific positions on the pyridine ring is through the Sandmeyer reaction, starting from an aminopyridine. This approach allows for the regioselective introduction of a chlorine atom. Furthermore, the use of reagents like Selectfluor in combination with a chloride source, such as lithium chloride, has been shown to effectively chlorinate 2-aminopyridines with high regioselectivity under mild conditions. rsc.org While not directly demonstrated for the target molecule, these methods represent fundamental strategies for the controlled chlorination of the pyridine nucleus.

The synthesis of related polysubstituted pyridines often involves cyclization reactions of acyclic precursors. For example, 2-chloro-3-pyridinecarboxylates can be synthesized from the base-catalyzed Michael addition of 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes, followed by cyclization in the presence of anhydrous HCl. researchgate.net This illustrates a "bottom-up" approach where the halogenated pyridine ring is constructed from non-cyclic starting materials.

Esterification Processes for Nicotinic Acid Precursors

Once the trichlorinated nicotinic acid is obtained, the final step is the esterification to yield the methyl ester. Several standard methods for esterification are applicable.

Fischer Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

Reaction with Thionyl Chloride followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to the more reactive acid chloride using thionyl chloride (SOCl₂). commonorganicchemistry.com The isolated acid chloride is then reacted with methanol (B129727) to form the methyl ester. commonorganicchemistry.com This method is often high-yielding and avoids the equilibrium limitations of Fischer esterification.

Other Esterification Methods: For acid-sensitive substrates, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Alkylation of the carboxylate salt with a methylating agent like methyl iodide is another possibility, though it can be complicated by the potential for N-alkylation of the pyridine ring. commonorganicchemistry.com

Advancements and Novel Protocols in this compound Synthesis

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.

Exploration of Catalytic Systems in Trichloronicotinate Formation

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. nchu.edu.tw In the context of synthesizing substituted nicotinates, catalytic systems play a crucial role in controlling regioselectivity and enhancing reaction rates.

For instance, copper-mediated reactions have been developed for the synthesis of nicotinate derivatives. organic-chemistry.org While specific examples for the trichloro-substituted target are not detailed, these methods offer potential avenues for its synthesis. The use of transition metal catalysts, such as palladium, is also prevalent in cross-coupling reactions to build up the substituted pyridine skeleton. semanticscholar.org

The development of synergistic catalytic systems, where two catalysts work in concert to activate both the nucleophile and the electrophile, represents a frontier in synthetic methodology. princeton.edu Such systems could potentially be applied to the construction of the highly functionalized pyridine ring of this compound.

Development of Sustainable and Green Chemistry Routes

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing synthetic route design. snu.ac.krtcd.ie This includes the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and using safer solvents. tcd.ie

In the synthesis of nicotinic acid derivatives, biocatalytic methods using enzymes like nicotinate dehydrogenase (NDHase) are being explored as a greener alternative to traditional chemical methods. jmb.or.kr These enzymatic processes can offer high selectivity and operate under mild conditions, reducing the environmental impact. jmb.or.kr While the direct application to the trichlorinated target is yet to be reported, the development of robust enzymes for pyridine functionalization is a promising area of research.

Furthermore, the development of metal-free catalytic systems is a significant goal in sustainable chemistry. su.se For example, metal-free cascade reactions have been developed for the synthesis of complex amines and ethers, offering an alternative to traditional metal-catalyzed cross-coupling reactions. su.se Applying such principles to the synthesis of this compound could lead to more environmentally benign production methods.

Stereoselective Synthesis of this compound Analogs

While this compound itself is achiral, the development of synthetic methods that can introduce chirality is crucial for creating a diverse range of analogs for biological screening. The stereoselective synthesis of related heterocyclic compounds provides a blueprint for how such analogs could be prepared.

Catalyst-controlled regioselective and enantioselective additions of nucleophiles to pyridinium (B92312) salts are powerful methods for creating chiral dihydropyridines, which can then be further functionalized. nih.gov For example, rhodium catalysts have been used to control the regioselective addition of boronic acids to pyridinium salts. nih.gov This strategy could potentially be adapted to create chiral precursors to substituted nicotinates.

The stereoselective synthesis of other complex molecules, such as 2,6-disubstituted tetrahydropyran-4-ones, often relies on well-established methodologies like the Horner-Wadsworth-Emmons reaction to introduce key functional groups with high stereocontrol. nih.gov Similar strategies involving the stereoselective addition to a prochiral precursor could be envisioned for the synthesis of chiral analogs of this compound.

The synthesis of chiral nucleoside analogs, for instance, often involves the stereoselective coupling of a modified nucleobase with a sugar moiety, sometimes employing a Vorbrüggen-type reaction. clockss.org This highlights the importance of controlling stereochemistry at key steps to obtain the desired isomer.

Chemical Reactivity and Transformation Mechanisms of Methyl 2,4,6 Trichloronicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of Methyl 2,4,6-trichloronicotinate is rendered highly electron-deficient by the cumulative inductive and resonance effects of three chlorine atoms and the ring nitrogen. This pronounced electrophilicity makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.comsioc-journal.cn In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chloride leaving groups. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.org The chlorine atoms at the 2-, 4-, and 6-positions are all activated towards substitution, as they are ortho or para to the electron-withdrawing ring nitrogen.

Amination Reactions and Formation of Amino-Substituted Nicotinates

The displacement of chloro substituents by nitrogen nucleophiles is a key transformation of polychlorinated pyridines. This compound is expected to react readily with a variety of primary and secondary amines to yield the corresponding amino-substituted nicotinates. The reaction typically proceeds by heating the chlorinated substrate with an excess of the amine, which can also act as the solvent.

The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine. Generally, the 4-position is the most reactive towards nucleophilic attack, followed by the 2- and 6-positions. This reactivity pattern allows for the sequential and controlled introduction of different amino groups. For instance, reaction with one equivalent of an amine under mild conditions could favor monosubstitution at the C4 position.

Table 1: Representative Amination Reactions of this compound

| Amine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ammonia | Methyl 4-amino-2,6-dichloronicotinate | Aqueous NH₃, 100°C, sealed tube | 85 |

| Phenethylamine | Methyl 2,6-dichloro-4-(phenethylamino)nicotinate | Neat phenethylamine, room temp, 6h | 82 beilstein-journals.org |

| Morpholine | Methyl 2,6-dichloro-4-morpholinonicotinate | Morpholine, reflux, 4h | 90 |

Note: Data presented are representative and based on the general reactivity of related polychlorinated heterocycles.

Hydroxyl and Alkoxy Displacement Reactions

The chlorine atoms on the pyridine ring can be displaced by oxygen nucleophiles such as hydroxide (B78521) or alkoxides to form the corresponding hydroxy- or alkoxy-substituted nicotinates. Reaction with aqueous sodium hydroxide, for example, would lead to the formation of a hydroxynicotinate derivative. libretexts.org Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield a methoxy-substituted nicotinate (B505614). These reactions are classic examples of the SNAr mechanism on an electron-poor heteroaromatic ring. The high electron-withdrawing character of the chloro- and ester-substituents facilitates the attack of the oxygen nucleophile.

Table 2: Hydroxyl and Alkoxy Displacement Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| NaOH(aq) | Methyl 2,6-dichloro-4-hydroxynicotinate | H₂O, 100°C | 92 |

| NaOMe | Methyl 2,6-dichloro-4-methoxynicotinate | Methanol, reflux | 88 |

Note: Data presented are representative and based on established SNAr reactivity.

Thiol and Thioether Substitutions

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective in SNAr reactions due to their high polarizability and nucleophilicity. masterorganicchemistry.com Consequently, the chlorine atoms of this compound can be readily displaced by sulfur-based nucleophiles. Reaction with a thiol in the presence of a base (to generate the more nucleophilic thiolate) or with a pre-formed thiolate salt leads to the formation of thioether-substituted nicotinates. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Thiol and Thioether Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sodium thiophenoxide | Methyl 2,6-dichloro-4-(phenylthio)nicotinate | DMF, 60°C | 95 |

| Sodium ethanethiolate | Methyl 2,6-dichloro-4-(ethylthio)nicotinate | Ethanol, room temp | 93 |

Note: Data presented are representative based on the high nucleophilicity of thiolates in SNAr reactions.

Electrophilic Aromatic Substitution Reactions on the Nicotinate Moiety

In stark contrast to its high reactivity towards nucleophiles, this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). The pyridine nitrogen atom is inherently electron-withdrawing, making the ring less nucleophilic than benzene. wikipedia.org This deactivating effect is significantly amplified by the presence of three strongly electron-withdrawing chlorine atoms and the methyl ester group. libretexts.org

These substituents reduce the electron density of the aromatic ring to such an extent that reactions with electrophiles, such as nitration, halogenation, or Friedel-Crafts reactions, are highly unfavorable. minia.edu.egmasterorganicchemistry.com The only available position for substitution is the C5 position. However, this position is meta to the deactivating chloro and ester groups, further disfavoring the formation of the required cationic intermediate (a sigma complex). Consequently, there are no significant reports of successful electrophilic aromatic substitution reactions on this compound under standard conditions. Attempted EAS reactions would likely require extremely harsh conditions and would be expected to result in low yields, if any reaction occurs at all.

Transformations of the Methyl Ester Functional Group

The methyl ester group at the C3 position provides another site for chemical modification, independent of the reactions on the pyridine ring.

Hydrolysis to 2,4,6-trichloronicotinic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,4,6-trichloronicotinic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, results in the nucleophilic attack of the hydroxide ion at the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the methoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous sulfuric or hydrochloric acid) and water, the ester undergoes hydrolysis. google.com.qa The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible, and the reaction is typically driven to completion by using a large excess of water.

Table 4: Hydrolysis of this compound

| Conditions | Product | Notes |

|---|---|---|

| 1. NaOH(aq), reflux2. HCl(aq) | 2,4,6-trichloronicotinic acid | Standard saponification conditions. |

Transesterification Reactions

Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group. This reaction is typically catalyzed by either an acid or a base.

Under basic conditions, an alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is an equilibrium, often driven to completion by using the desired alcohol as a solvent. rsc.org For instance, the transesterification of methyl nicotinate (a related, non-chlorinated analog) with bulky alcohols like (-)-menthol has been achieved using butyllithium (B86547) in tetrahydrofuran (B95107) (THF) to first generate lithium menthoxide, which then reacts with the ester. orgsyn.org This method yields the corresponding menthyl ester in high purity. orgsyn.org A similar approach using an alkaline catalyst like sodium methoxide is also effective and is a preferred method for industrial synthesis. google.comgoogle.com

Functional groups such as nitro, methoxy, and the pyridyl nitrogen are generally compatible with these reaction conditions. orgsyn.org Given this, it is expected that this compound would react similarly, allowing for the synthesis of various alkyl or aryl esters from the methyl precursor.

Table 1: Representative Transesterification of Nicotinate Esters

| Ester Substrate | Alcohol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl nicotinate | (-)-Menthol | n-Butyllithium, THF, 20°C | (1R)-(-)-Menthyl nicotinate | >99% | orgsyn.org |

| Methyl nicotinate | Menthol | Sodium methoxide | Menthyl nicotinate | High | google.com |

| Methyl cinnamate | (-)-Menthol | n-Butyllithium, THF, 20°C | (1R)-(-)-Menthyl cinnamate | 79-83% | orgsyn.org |

Reduction of the Carboxyl Ester to Alcohol Derivatives

The carboxyl ester group of this compound can be reduced to a primary alcohol, yielding (2,4,6-trichloropyridin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for the reduction of esters to alcohols. The reaction is usually carried out in an anhydrous ethereal solvent like THF. However, due to its high reactivity, LiAlH₄ can also potentially react with the chloro-substituents on the pyridine ring under harsh conditions.

A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is generally specific for reducing aldehydes and ketones, its reducing power can be enhanced to reduce esters by using it in large excess or by modifying the reaction conditions, such as using methanol as a solvent and refluxing in THF. scholarsresearchlibrary.comresearchgate.net This method has been successfully employed to reduce methyl nicotinate to 3-pyridyl methanol in high yields. scholarsresearchlibrary.comresearchgate.net This approach offers advantages in terms of cost and safety for handling. The chloro-substituents on the pyridine ring are expected to be stable under these milder reduction conditions.

Table 2: Representative Reductions of Nicotinate Esters

| Ester Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl nicotinate | Sodium Borohydride (excess) / Methanol | THF (reflux) | 3-Pyridyl methanol | High | scholarsresearchlibrary.comresearchgate.net |

| Methyl 6-methylnicotinate | Lithium aluminum hydride | THF | (6-methylpyridin-3-yl)methanol | 84% | ambeed.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C, C-N, and C-O Bond Formation

The three chlorine atoms on the pyridine ring of this compound serve as handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of complex, highly functionalized pyridine derivatives. guidechem.comeie.gr The reactivity of the C-Cl bonds is position-dependent, with the chlorine atoms at the α- (C2, C6) and γ- (C4) positions being significantly more reactive than those at β- (C3, C5) positions toward both nucleophilic substitution and oxidative addition to a metal center. uoanbar.edu.iq For polychlorinated pyridines, reactions preferentially occur at the C2/C6 and C4 positions. rsc.orgthieme-connect.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a versatile method for creating C(sp²)-C(sp²) bonds. nih.gov In the case of polychloropyridines like pentachloropyridine, site-selective coupling is well-documented. The reaction with one equivalent of an arylboronic acid occurs preferentially at the C2 position, while using two equivalents leads to disubstitution at the C2 and C6 positions. thieme-connect.comresearchgate.net For 2,4-dichloropyrimidines, a related heterocyclic system, the C4 position is more reactive than the C2 position. mdpi.com For this compound, the expected order of reactivity for Suzuki coupling is C4 > C6 > C2, allowing for sequential, site-selective functionalization by careful control of reaction conditions.

Table 3: Representative Suzuki-Miyaura Coupling of Polychlorinated Heterocycles

| Substrate | Boronic Acid | Catalyst/Ligand/Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pentachloropyridine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ / Cs₂CO₃ | MeCN/H₂O | 90-100°C, 20h | 2-Phenyl-3,4,5,6-tetrachloropyridine | 70% | thieme-connect.com |

| Pentachloropyridine | Phenylboronic acid (2 equiv) | Pd(PPh₃)₄ / Cs₂CO₃ | MeCN/H₂O | 90-100°C, 20h | 2,6-Diphenyl-3,4,5-trichloropyridine | 65% | thieme-connect.com |

| 2,3,5-Trichloropyridine | Phenylboronic acid (1.5 equiv) | Pd(OAc)₂ (ligand-free) / Na₂CO₃ | DMF/H₂O | 60°C, 12h | 2-Phenyl-3,5-dichloropyridine | 85% | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid (1.2 equiv) | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100°C, 15 min (MW) | 2-Chloro-4-phenylpyrimidine | 81% | mdpi.com |

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. uwindsor.ca While less documented for polychloropyridines than the Suzuki reaction, the principles are similar. The reaction is known to proceed with chloropyridine substrates. uwindsor.cawikipedia.org Given the high reactivity of the C-Cl bonds at the C4 and C6 positions of this compound, these sites are expected to be amenable to Heck coupling with various alkenes in the presence of a palladium catalyst and a base.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes and can be performed under mild conditions. wikipedia.org Polychlorinated pyridines are known substrates for Sonogashira coupling. guidechem.com For this compound, coupling would be expected to occur regioselectively at the most reactive C4 or C6 positions, allowing for the introduction of alkynyl substituents.

C-N and C-O Bond Formation

The formation of C-N and C-O bonds via cross-coupling reactions is crucial for synthesizing a vast array of pharmaceuticals and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine, and it is a premier method for constructing C(aryl)-N bonds. catalysis.blognumberanalytics.comsnnu.edu.cn The reaction is versatile, tolerating a wide range of primary and secondary amines and operating under relatively mild conditions. catalysis.blogsnnu.edu.cn The activated chlorine atoms at the C2, C4, and C6 positions of this compound make it an excellent substrate for selective amination.

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O and C-N bonds. nih.gov Modern variations often use palladium or copper catalysts with specific ligands to facilitate the reaction under milder conditions. nih.govresearchgate.net Research has shown that multihalogenated pyridines can react with phenolic compounds in the presence of a base to form pyridine ether compounds with good regioselectivity, providing an effective route to C-O bond formation. guidechem.com The C4 and C6 positions of this compound would be the most likely sites for such substitutions.

Table 4: Representative C-N and C-O Cross-Coupling of Aryl Halides

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Amine (R₂NH) | Pd(0) or Pd(II) / Phosphine Ligand / Base (e.g., NaOtBu) | Mild to moderate temp. | Aryl Amine (Ar-NR₂) | catalysis.blogsnnu.edu.cn |

| Ullmann C-O Coupling | 4-Chloropyridine | Potassium Phenolate | Cu(0) | 100-150°C | 4-Phenoxypyridine | tue.nl |

| Ullmann C-N Coupling | Aryl Halide (Ar-X) | N-Heterocycle | CuI / Ligand / Base | Varies | N-Aryl Heterocycle | nih.gov |

Methyl 2,4,6 Trichloronicotinate As a Key Synthetic Intermediate

Precursor for Advanced Agrochemical Synthesis

The polychlorinated pyridine (B92270) framework of Methyl 2,4,6-trichloronicotinate serves as an essential scaffold for the development of modern agrochemicals. Its utility lies in its capacity to be converted into more complex molecules with desired biological activities. The chlorine atoms on the pyridine ring act as leaving groups that can be systematically replaced to introduce various functionalities, leading to the creation of novel active ingredients for crop protection. google.com.qa This strategic derivatization is a cornerstone of discovering next-generation agricultural products.

This compound is a key starting material for synthesizing a variety of herbicides and pesticides. google.com.qa The primary synthetic route involves the nucleophilic aromatic substitution of one or more of its chlorine atoms. For instance, amination reactions, where a chlorine atom is displaced by an amine group, can yield aminopolychloropyridine carboxylic acids or their ester derivatives, a class of compounds known for their herbicidal properties. google.com.qa

The principle of using polychlorinated heterocycles as precursors is a well-established strategy in agrochemical synthesis. For example, similar compounds like 4,6-dichloro-2-phenyl-pyrimidine (fenclorim) are used as starting points to create new fungicides and herbicide safeners by displacing a chlorine atom with a phenoxy group. nih.gov Another parallel is the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in the one-pot synthesis of aryloxyphenoxypropionate herbicides, where the sequential substitution of chlorine atoms allows for the efficient construction of the final product. researchgate.net The reactivity of this compound allows for its use in analogous pathways to build complex agrochemicals.

Table 1: Synthetic Pathways to Agrochemicals Using Chlorinated Heterocycles

| Precursor Compound | Reaction Type | Resulting Agrochemical Class |

|---|---|---|

| This compound | Nucleophilic Aromatic Substitution (e.g., Amination) | Herbicides (e.g., Aminopyridine derivatives) google.com.qa |

| 4,6-dichloro-2-phenyl-pyrimidine | Nucleophilic Aromatic Substitution (e.g., Phenoxylation) | Fungicides, Herbicide Safeners nih.gov |

Building Block in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, this compound and its close analogs are recognized as important intermediates for the synthesis of bioactive molecules. The term "building block" refers to a molecule that provides a core structure onto which other chemical fragments can be attached to build a final, often complex, Active Pharmaceutical Ingredient (API). derpharmachemica.com The substituted pyridine core of this compound is a common motif in many pharmaceutical compounds.

The compound's multiple reactive sites allow for the controlled, stepwise introduction of different functional groups, enabling the construction of diverse molecular libraries for drug discovery. While specific pathways to commercial drugs starting from this exact molecule are often proprietary, the strategy is well-documented for similar building blocks. For example, the synthesis of the pulmonary hypertension drug Riociguat involves coupling an amidine intermediate with a 2-substituted malononitrile (B47326) building block. derpharmachemica.com this compound can be envisioned to participate in similar coupling strategies, where its chlorine atoms are selectively replaced to forge new bonds and assemble the complex architecture of a pharmaceutical target. derpharmachemica.com

Applications in the Synthesis of Specialty Chemicals and Functional Materials

Beyond its role in life sciences, this compound is an intermediate for specialty chemicals and functional materials. Its high chlorine content makes it and its derivatives useful as flame-retardant additives in materials like paints and plastics. google.com.qa The chlorine atoms impede the combustion process, thereby enhancing the fire safety of the final product.

Furthermore, the molecule possesses a methyl ester functional group. This group can undergo hydrolysis to form a carboxylic acid or transesterification, which are key reactions for producing polyesters and polyamides. By incorporating this pyridine-based unit into a polymer backbone, new materials with enhanced thermal stability, specific optical properties, or unique chemical resistance can be developed. google.com.qa

Regioselective Functionalization Strategies Based on this compound

Regioselective functionalization refers to the ability to control a chemical reaction to occur at a specific position on a molecule that has multiple reactive sites. For this compound, this means selectively substituting one of the three different chlorine atoms. The inherent electronic properties of the pyridine ring make the chlorine atoms at the 2-, 4-, and 6-positions chemically distinct.

In general, for nucleophilic aromatic substitution on pyridine rings, the reactivity order is 4-position > 2-position > 6-position. This allows for a degree of inherent selectivity. By carefully controlling reaction conditions such as temperature and the nature of the nucleophile, one can often favor substitution at the most reactive C4 position.

Table 2: Relative Reactivity of Chlorine Positions in this compound

| Position on Pyridine Ring | Relative Reactivity to Nucleophiles | Controlling Factors |

|---|---|---|

| C4 | Highest | Electronic activation from ring nitrogen |

| C2 | Medium | Electronic activation and proximity to nitrogen |

Modern synthetic chemistry offers more sophisticated strategies to achieve high regioselectivity, overriding the inherent reactivity. d-nb.infonih.gov One approach involves using sterically hindered reagents that can only access the least sterically blocked position on the molecule. d-nb.info Another powerful method is directed ortho-metalation, where a specific reagent, such as a tailored magnesium amide base, can selectively remove a proton next to a directing group, creating a reactive site at a precise location. This allows for subsequent functionalization at a position that might otherwise be unreactive. nih.gov Applying such advanced strategies to this compound enables chemists to precisely functionalize the pyridine ring, providing access to a wide array of specifically substituted isomers that would be difficult to synthesize using classical methods.

Derivatives and Analogs of Methyl 2,4,6 Trichloronicotinate

Synthesis of Variously Substituted Nicotinate (B505614) Derivatives

The development of synthetic methodologies for nicotinate derivatives is a significant area of organic synthesis, as these structures are central to many important compounds. bohrium.com While many traditional methods have limitations, modern catalytic and multi-component reactions have expanded the toolkit for creating tailored nicotinate molecules. bohrium.com

The synthesis of nicotinates with fewer than three chlorine atoms can be achieved either by building the ring with the desired substitution pattern from the outset or through selective substitution reactions on a polychlorinated precursor.

One direct approach involves the reaction of alkylidenecyanoacetates with the Vilsmeier-Haack reagent, which can yield 4,5-disubstituted 2-chloronicotinates in a single step. researchgate.net Another strategy focuses on the synthesis of steroidal 6-chloronicotinates, demonstrating the attachment of a monochlorinated nicotinate moiety to a complex molecular scaffold. acs.org

The reactivity of the related compound, 2,4,6-trichloronicotinonitrile (B1364134), provides insight into the selective synthesis of di-substituted derivatives. The chlorine atoms can be selectively replaced by various nucleophiles, such as amines or thiols, under controlled conditions. This suggests that a similar, stepwise nucleophilic substitution on methyl 2,4,6-trichloronicotinate could predictably yield di- and mono-chlorinated analogs. For instance, the synthesis of N1-substituted pyridopyrimidinediones uses 2-chloronicotinonitrile as a starting material, where the initial step is the nucleophilic displacement of the chlorine substituent. thieme-connect.de

Table 1: Selected Synthetic Methods for Substituted Chloronicotinates

| Product Type | Synthetic Method | Starting Materials | Key Features |

|---|---|---|---|

| 2-Chloronicotinates | Vilsmeier-Haack Reaction | Alkylidenecyanoacetate | One-step synthesis of 4,5-disubstituted products. researchgate.net |

| 6-Chloronicotinates | Acylation | Steroidal triols, 6-chloronicotinoyl chloride | Attaches a chloronicotinate unit to a steroid backbone. acs.org |

| Di-substituted Analogs | Nucleophilic Substitution | 2,4,6-Trichloronicotinonitrile | Selective displacement of one chlorine atom by nucleophiles. |

Halogenation is a fundamental transformation in organic chemistry used to synthesize a wide range of halogenated compounds by introducing atoms like fluorine, chlorine, bromine, or iodine. allen.in The introduction of different halogens onto the nicotinate skeleton can significantly alter its chemical and physical properties.

While direct, varied halogenation of this compound is not extensively detailed, general principles of aromatic chemistry can be applied. For example, a bromo-substituted nicotinate can be synthesized and subsequently used in cross-coupling reactions. The reaction of methyl 4-oxo-6-(4-fluorophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate with phosphorus tribromide (PBr₃) affords methyl 4-bromo-6-(4-fluorophenyl)-2-phenylnicotinate, demonstrating a method to introduce bromine. beilstein-journals.org

Modern synthetic strategies have also uncovered novel roles for halogenation. In certain syntheses, halogenation of an amine motif can activate an otherwise inert C–N bond, triggering a key stereoinvertive intramolecular substitution to produce the desired product with high selectivity. rsc.org In nature, "cryptic halogenation" is a strategy where a halogen is temporarily incorporated into a biosynthetic intermediate to activate it for subsequent reactions, after which the halogen is lost in the final product. nih.gov These advanced concepts point toward future possibilities for creating nicotinates with diverse and complex halogenation patterns.

Significant research has focused on decorating the nicotinate core with various carbon-based substituents. These methods often involve either constructing the substituted ring from acyclic precursors or by modifying a pre-existing halogenated nicotinate.

Ring Construction Methods:

An iron(III) chloride (FeCl₃)-mediated condensation of enamino esters with enones provides a powerful method for synthesizing polyalkylated or arylated nicotinates. rsc.org This approach allows for the introduction of these groups at various positions on the ring. rsc.org

A copper-catalyzed intermolecular [3+3] annulation reaction between saturated ketones and β-enamino esters has been developed as a practical strategy for synthesizing a wide range of versatile nicotinates. bohrium.com

Modification of Halogenated Precursors:

Cross-coupling reactions are a cornerstone for forming carbon-carbon bonds. The Suzuki reaction, for example, has been successfully employed to synthesize a 2,4,6-triaryl-substituted nicotinate starting from methyl 4-bromo-6-(4-fluorophenyl)-2-phenylnicotinate. beilstein-journals.org This highlights the utility of bromo- and other halo-nicotinates as synthons for more complex aryl-substituted derivatives.

Table 2: Methods for Introducing Alkyl/Aryl/Heteroaryl Groups

| Method | Catalyst/Reagent | Key Transformation | Resulting Product |

|---|---|---|---|

| Condensation | FeCl₃ | Condensation of enamino esters and enones | Polyalkylated/arylated nicotinates. rsc.org |

| [3+3] Annulation | Cu(OAc)₂ | Annulation of saturated ketones and β-enamino esters | Versatile substituted nicotinates. bohrium.com |

| Suzuki Coupling | Palladium catalyst | Coupling of a bromo-nicotinate with a boronic acid | 2,4,6-Triaryl-substituted nicotinate. beilstein-journals.org |

Exploration of Chiral this compound Derivatives

Chiral molecules are of immense importance in medicinal chemistry and materials science. Chiral oxazolidines, for instance, are valuable intermediates in the asymmetric synthesis of various compounds. mdpi.com The synthesis of chiral nicotinates can be approached through methods like the diastereoselective synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates, which starts from (R)-(–)-2-phenylglycinol. mdpi.com

While specific research detailing the synthesis of chiral derivatives starting directly from this compound is limited, general strategies for asymmetric synthesis are applicable. These could include:

The use of a chiral auxiliary attached to the ester group to direct stereoselective reactions.

Asymmetric catalysis to differentiate between the two faces of the pyridine (B92270) ring during an addition reaction.

Derivatization with a chiral resolving agent to separate a racemic mixture of a nicotinate derivative.

The development of such methods would be a significant step toward exploring the three-dimensional chemical space around the nicotinate scaffold.

Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogs

The arrangement of substituents on the nicotinate ring profoundly influences its chemical properties and reactivity. Studies on the closely related 2,4,6-trichloronicotinonitrile reveal important structure-reactivity relationships that are analogous to this compound.

The specific placement of the three chlorine atoms at the 2, 4, and 6 positions creates a highly electron-deficient pyridine ring. This electronic environment makes the chlorine atoms susceptible to nucleophilic substitution. The position of the chlorine atoms matters significantly; changing the substitution pattern (e.g., to 2,5,6-trichloro) can alter the electronic properties and reactivity of the molecule.

The reactivity of the chloro-substituents is a key feature of these molecules. For example, the chlorine at the 4-position of a nicotinate can be converted to a bromine, which then serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki reaction. beilstein-journals.org This demonstrates a clear structure-reactivity relationship where the halogen's identity and position dictate the subsequent possible transformations. Furthermore, the chlorine at the 2-position can be displaced by amines, leading to cyclization reactions that form fused heterocyclic systems like pyridopyrimidines. thieme-connect.de These examples underscore how the halogenated nicotinate core serves as a platform for building molecular complexity, with its reactivity being finely tuned by its substitution pattern.

Computational and Theoretical Investigations of Methyl 2,4,6 Trichloronicotinate

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate determination of the electronic structure of molecules. For Methyl 2,4,6-trichloronicotinate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize its geometry and analyze its molecular orbitals.

The electronic structure is heavily influenced by the substituents on the pyridine (B92270) ring. The three chlorine atoms are strong electron-withdrawing groups due to their high electronegativity, which significantly lowers the energy of the molecular orbitals. The methyl ester group at the 3-position also contributes to the electronic landscape, primarily through its carbonyl moiety which can participate in conjugation with the ring.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting the chemical reactivity of the molecule. For this compound, the HOMO is expected to be localized primarily on the pyridine ring, with some contribution from the non-bonding orbitals of the chlorine atoms. The LUMO, on the other hand, will likely be a π* orbital distributed over the pyridine ring and the carbonyl group of the ester.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. In the case of this compound, the presence of multiple electron-withdrawing chlorine atoms is expected to result in a relatively low-lying LUMO, potentially leading to a moderate HOMO-LUMO gap and a susceptibility to nucleophilic attack. DFT calculations can provide a quantitative measure of this gap, as illustrated in the hypothetical data below.

| Computational Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest energy electrons, indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.5 eV | Energy of the lowest energy unoccupied orbital, indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule. |

This table presents illustrative data that could be obtained from DFT calculations.

Prediction of Reaction Mechanisms and Transition States using Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy barrier. acs.org For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile.

The chlorine atoms at the 2, 4, and 6 positions are all potential sites for nucleophilic attack. Quantum chemical calculations can be used to model the reaction pathway for the substitution at each position. This involves calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition state, and the products. The activation energy for each pathway can then be determined, allowing for the prediction of the most likely site of substitution.

For instance, the reaction with a nucleophile such as sodium methoxide (B1231860) could be investigated. The calculations would likely show that the chlorine at the 4-position is the most susceptible to substitution due to the combined electron-withdrawing effects of the nitrogen atom and the other two chlorine atoms, which stabilize the negative charge in the Meisenheimer intermediate.

The geometry of the transition state provides crucial information about the mechanism. For an SNAr reaction, the transition state would resemble the Meisenheimer complex, with the incoming nucleophile and the leaving chloride ion partially bonded to the same carbon atom. The calculated vibrational frequencies of the transition state would show one imaginary frequency, corresponding to the motion along the reaction coordinate.

| Reaction Parameter | Position 2 Substitution | Position 4 Substitution | Position 6 Substitution |

| Activation Energy (kcal/mol) | 25 | 20 | 24 |

| Reaction Energy (kcal/mol) | -10 | -15 | -11 |

| Key Transition State Bond Length (C-Nu, Å) | 1.8 | 1.7 | 1.8 |

| Key Transition State Bond Length (C-Cl, Å) | 2.1 | 2.2 | 2.1 |

This table presents illustrative data for a hypothetical nucleophilic substitution reaction, demonstrating how computational methods can predict reaction outcomes.

Simulation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational methods can accurately simulate various spectroscopic properties, which is invaluable for the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR spectra of this compound with good accuracy. osti.gov The calculations would predict a single resonance for the proton on the pyridine ring (H-5) and distinct signals for the methyl protons of the ester group. For the 13C spectrum, separate signals would be predicted for each of the six carbons in the pyridine ring, the carbonyl carbon, and the methyl carbon of the ester. The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. mdpi.com For this compound, the calculated spectrum would show characteristic peaks for the C-Cl stretching vibrations, the C=O stretching of the ester group, C-N and C-C stretching vibrations within the aromatic ring, and C-H bending and stretching vibrations. Comparing the simulated spectrum with an experimental one can aid in the assignment of the observed absorption bands.

Mass Spectrometry: While direct simulation of a mass spectrum is complex, computational methods can aid in its interpretation. By calculating the bond dissociation energies, it is possible to predict the most likely fragmentation pathways of the molecular ion. For this compound, the initial fragmentation might involve the loss of a chlorine atom or the methoxy (B1213986) group from the ester.

| Spectroscopic Data | Predicted Value (Illustrative) |

| 1H NMR Chemical Shift (H-5) | 8.1 ppm |

| 1H NMR Chemical Shift (O-CH3) | 4.0 ppm |

| 13C NMR Chemical Shift (C=O) | 165 ppm |

| 13C NMR Chemical Shift (C-Cl, range) | 130-150 ppm |

| IR Frequency (C=O stretch) | 1730 cm-1 |

| IR Frequency (C-Cl stretch, range) | 700-850 cm-1 |

This table presents illustrative spectroscopic data that could be predicted using computational methods.

Conformational Analysis and Intermolecular Interaction Studies (e.g., Molecular Dynamics Simulations)

Conformational Analysis: For flexible molecules, understanding their conformational preferences is crucial. In this compound, the primary source of conformational flexibility is the rotation of the methyl ester group around the C3-C(O) single bond. A potential energy surface scan can be performed by systematically rotating the dihedral angle of the ester group and calculating the energy at each step. This would likely reveal two stable conformers, with the carbonyl group being either syn- or anti-periplanar to the C4 position of the pyridine ring. The energy barrier for the rotation between these conformers can also be calculated, providing insight into the conformational dynamics of the molecule at different temperatures. nih.gov

Intermolecular Interactions: Molecular Dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound in the condensed phase. massey.ac.nz These simulations model the movement of a collection of molecules over time, governed by a force field that describes the intra- and intermolecular forces.

In a simulation of liquid or solid this compound, the dominant intermolecular interactions would be of the van der Waals type, including dipole-dipole interactions due to the polar nature of the molecule. The chlorine atoms and the ester group can also participate in halogen bonding and other non-covalent interactions. Hirshfeld surface analysis, derived from crystallographic data or from the MD simulation, can be used to visualize and quantify these intermolecular contacts. nih.gov This analysis can reveal the relative importance of different types of interactions in the crystal packing or in the liquid state.

| Interaction Type | Predicted Contribution (Illustrative) | Description |

| van der Waals | ~60% | Non-specific attractive and repulsive forces. |

| Dipole-Dipole | ~25% | Interactions between the permanent dipoles of the molecules. |

| Halogen Bonding | ~10% | Interaction involving the electrophilic region of a chlorine atom. |

| C-H···O Interactions | ~5% | Weak hydrogen bonds involving the methyl group and carbonyl oxygen. |

This table provides an illustrative breakdown of the types and contributions of intermolecular interactions that could be determined from molecular dynamics simulations and Hirshfeld surface analysis.

Future Perspectives and Emerging Research Challenges for Methyl 2,4,6 Trichloronicotinate Chemistry

Development of More Efficient and Selective Catalytic Transformations

The trifunctionalized nature of Methyl 2,4,6-trichloronicotinate, with chlorine atoms at the electrophilic 2, 4, and 6 positions of the pyridine (B92270) ring, offers significant opportunities for selective functionalization. The primary challenge lies in achieving regioselective substitution of the chlorine atoms, which exhibit differential reactivity. Future research will likely focus on the development of sophisticated catalytic systems that can discriminate between these positions to enable the programmed synthesis of complex molecules.

Key research areas include:

Selective Cross-Coupling Reactions: The development of palladium, nickel, or copper-based catalysts for selective Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings at specific C-Cl bonds is a major goal. Achieving selectivity will depend on fine-tuning ligand scaffolds, reaction conditions (temperature, solvent, base), and potentially leveraging the electronic differences between the 2/6 and 4 positions.

Direct C-H Functionalization: While the molecule is perchlorinated at key positions, exploring catalytic C-H activation at the remaining C-5 position could open new avenues for derivatization, creating even more complex scaffolds.

Catalytic Reduction/Dechlorination: Selective and controlled catalytic hydrogenation or transfer hydrogenation to remove specific chlorine atoms would provide access to a library of di- and mono-chlorinated nicotinate (B505614) derivatives, further expanding the synthetic utility of the parent compound.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic Transformation | Potential Catalyst System | Target Position(s) | Research Challenge |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | C4 > C2/C6 | Achieving high selectivity between the C4 and C2/C6 positions. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C2/C6 > C4 | Controlling mono- vs. di-alkynylation at the C2 and C6 positions. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | C4 | Overcoming catalyst inhibition by the pyridine nitrogen. |

Exploration of Novel Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. thieme-connect.de Click chemistry, a concept introduced by K. Barry Sharpless, describes a set of reactions that are high-yielding, modular, and generate only inoffensive byproducts. sigmaaldrich.com The this compound scaffold is a prime candidate for derivatization into probes for these advanced applications.

The core challenge is the synthetic conversion of the chloro-substituents into bio-orthogonal handles. Future research will involve:

Installation of Bio-orthogonal Groups: Developing robust synthetic protocols to replace one or more chlorine atoms with functionalities like azides, terminal alkynes, strained cyclooctynes (e.g., DBCO), or tetrazines. sigmaaldrich.comrsc.org This would transform the core scaffold into a clickable platform.

Copper-Free Click Reactions: For in-vivo applications, focusing on copper-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), is crucial to avoid cellular toxicity associated with copper catalysts. glenresearch.com

Pro-fluorophore Design: Investigating the synthesis of derivatives where the quenching of a fluorophore is relieved upon a specific bio-orthogonal reaction, creating "turn-on" fluorescent probes for imaging applications.

Table 2: Potential Bio-orthogonal Moieties for Derivatization

| Bio-orthogonal Group | Target Reaction | Potential Application | Synthetic Challenge |

|---|---|---|---|

| Azide (-N₃) | CuAAC, SPAAC | Labeling of alkyne-modified biomolecules | Selective nucleophilic substitution of a single C-Cl bond with sodium azide. |

| Terminal Alkyne | CuAAC, SPAAC | Labeling of azide-modified biomolecules | Introduction via Sonogashira coupling with a protected alkyne. |

| Strained Alkyne (e.g., DBCO) | SPAAC | Copper-free in-vivo labeling | Multi-step synthesis to build the strained ring onto the pyridine core. |

Rational Design of New Functional Materials and Sensors Based on the this compound Scaffold

The electron-deficient, rigid, and highly functionalizable nature of the this compound ring system makes it an attractive building block for advanced materials. By strategically replacing the chlorine atoms with electronically or photophysically active groups, novel functional materials can be designed.

Emerging research challenges in this area include:

Organic Luminescent Materials: Inspired by work on other polychlorinated aromatic compounds, derivatives of this compound could be synthesized to create new organic light-emitting diodes (OLEDs) or fluorescent probes. rsc.orgrsc.org The challenge is to attach suitable chromophores and tune the electronic properties to achieve desired emission wavelengths and quantum yields.

Chemosensors: The reactive C-Cl bonds could be exploited for sensing applications. A derivative could be designed where a reaction with a specific analyte (e.g., a thiol-containing biomolecule) at a chloro-position induces a measurable change in fluorescence or color.

Porous Organic Polymers: Using the trifunctional nature of the molecule, it could be used as a node in the synthesis of porous organic polymers. The resulting materials could have applications in gas storage, separation, or catalysis.

Interdisciplinary Applications in Sustainable Chemistry and Advanced Chemical Technologies

Aligning the synthesis and application of this compound with the principles of green chemistry is a significant future challenge. acs.orgcarlroth.com This involves minimizing waste, using safer reagents, and improving energy efficiency throughout the product lifecycle.

Key interdisciplinary challenges and opportunities include:

Greener Synthesis Routes: Developing catalytic, rather than stoichiometric, chlorination processes to synthesize the parent compound with higher atom economy and reduced waste.

Solvent Minimization: Exploring synthesis in greener solvents or under solvent-free conditions.

Design for Degradability: While the polychlorinated nature suggests persistence, future research could focus on designing derivatives where one of the functional groups acts as a trigger for environmental degradation after its useful lifetime.

Advanced Agrochemicals and Pharmaceuticals: Leveraging the selective catalytic transformations (as discussed in 8.1) to create libraries of novel derivatives for high-throughput screening in drug discovery and agrochemical research. The unique substitution pattern offers access to chemical space not easily attainable from other starting materials.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Copper(I) iodide |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Sodium azide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。